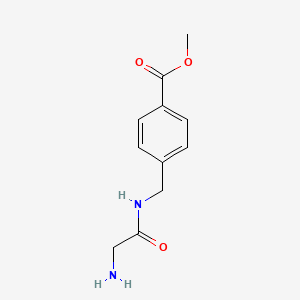
2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-二甲基-1H-吲哚-3-基)乙胺盐酸盐是一种化学化合物,分子式为C12H16N2·HCl。它是吲哚的衍生物,吲哚是一种杂环芳香族有机化合物。
准备方法
合成路线和反应条件
2-(2,5-二甲基-1H-吲哚-3-基)乙胺盐酸盐的合成通常包括以下步骤:
起始原料: 合成从2,5-二甲基吲哚开始。
烷基化: 在受控条件下,用乙胺烷基化吲哚以形成2-(2,5-二甲基-1H-吲哚-3-基)乙胺。
盐酸盐的形成: 然后通过与盐酸反应将游离碱转化为其盐酸盐。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。反应条件针对更高的收率和纯度进行了优化,通常使用自动化系统和先进的纯化技术。
化学反应分析
反应类型
2-(2,5-二甲基-1H-吲哚-3-基)乙胺盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的吲哚衍生物。
还原: 还原反应可以改变吲哚环或乙胺侧链。
取代: 亲电取代反应可以在吲哚环上发生,特别是在3位。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 卤素 (例如溴) 或硝基化合物等试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生吲哚-3-羧酸衍生物,而取代反应可以在吲哚环上引入各种官能团。
科学研究应用
2-(2,5-二甲基-1H-吲哚-3-基)乙胺盐酸盐在科学研究中具有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 研究了该化合物潜在的生物活性,包括与酶和受体的相互作用。
医学: 正在进行的研究探索其潜在的治疗作用,尤其是在神经药理学领域。
工业: 它可用于开发新材料或作为合成其他化合物的中间体。
作用机制
2-(2,5-二甲基-1H-吲哚-3-基)乙胺盐酸盐的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与受体或酶结合,调节其活性。确切的途径和靶标取决于特定的应用和使用环境。
相似化合物的比较
类似化合物
色胺: 一种具有类似吲哚结构的天然化合物。
5-甲氧基色胺: 另一种吲哚衍生物,在5位具有甲氧基。
N-甲基色胺: 色胺的甲基化衍生物。
独特性
2-(2,5-二甲基-1H-吲哚-3-基)乙胺盐酸盐由于在吲哚环的2位和5位存在两个甲基而具有独特性。这种结构修饰可以影响其化学反应性和生物活性,使其区别于其他吲哚衍生物。
属性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC 名称 |
2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12;/h3-4,7,14H,5-6,13H2,1-2H3;1H |
InChI 键 |
GVJJKUCNWFNCHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)



![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)









